molecular formula C7H6N2O2S B1586257 3-Cyanobenzenesulfonamide CAS No. 3118-68-1

3-Cyanobenzenesulfonamide

Numéro de catalogue: B1586257
Numéro CAS: 3118-68-1
Poids moléculaire: 182.2 g/mol
Clé InChI: LTOFQPCBIZPXFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyanobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O2S It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyanobenzenesulfonamide can be synthesized through several methods. One common approach involves the diazotization of the corresponding amine, followed by cyanation. The process typically involves the following steps:

    Diazotization: The amine is treated with nitrous acid to form a diazonium salt.

    Cyanation: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide, to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyanobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of benzenesulfonamide derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzenesulfonamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Benzenesulfonamide derivatives with amine groups.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Inhibition of Carbonic Anhydrases

3-Cyanobenzenesulfonamide has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. Studies have demonstrated that derivatives of 3-aminobenzenesulfonamide exhibit nanomolar potency against these tumor-associated isozymes. This inhibition can impair tumor growth by inducing apoptosis and ferroptosis in cancer cells .

1.2 Development of Anticancer Agents

The compound has been explored for its potential in developing selective anticancer therapies. For instance, pyridinium derivatives of 3-aminobenzenesulfonamide have shown excellent inhibitory activity against CA IX and CA XII, making them promising candidates for targeted cancer treatments . These compounds can significantly reduce tumor viability under hypoxic conditions, which is common in solid tumors .

1.3 Antioxidative Properties

Research has indicated that certain derivatives incorporating this compound structures exhibit antioxidative activities. These compounds have been tested against oxidative stress-related illnesses, showing potential as therapeutic agents .

Environmental Applications

2.1 Water Treatment

This compound and its derivatives have potential applications in water treatment processes due to their ability to interact with various pollutants. Their sulfonamide group can enhance the solubility and reactivity towards contaminants, aiding in the development of effective remediation strategies for wastewater treatment .

Material Science

3.1 Dyes and Pigments Manufacturing

The compound is also utilized in the manufacturing of dyes and pigments due to its stable chemical structure and ability to form complex colorants. The sulfonamide functionality contributes to the solubility and binding properties required for dye applications .

Case Studies

Study Application Findings
Study on CA InhibitionAnticancer therapyPyridinium derivatives showed nanomolar inhibition against CA IX and CA XII, reducing tumor cell viability significantly under hypoxic conditions .
Antioxidative Activity AssessmentOxidative stress treatmentCertain derivatives demonstrated high antioxidative activity with EC50 values significantly lower than standard antioxidants like Trolox .
Environmental Impact ResearchWater treatmentDemonstrated effectiveness in enhancing pollutant removal processes in contaminated water bodies .

Mécanisme D'action

The mechanism of action of 3-cyanobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and sulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparaison Avec Des Composés Similaires

  • 4-Methoxybenzenesulfonamide
  • 4-Nitrobenzenesulfonamide
  • 3-Bromobenzenesulfonamide

Comparison: 3-Cyanobenzenesulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from other benzenesulfonamide derivatives. For example, the cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with methoxy or nitro groups.

Activité Biologique

3-Cyanobenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential applications in cancer treatment. This article presents a detailed overview of its biological activity, supported by relevant research findings and case studies.

Overview of this compound

This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities. The compound's structure includes a cyano group (-C≡N) attached to a benzene ring that is further substituted with a sulfonamide group (-SO₂NH₂). This unique arrangement contributes to its pharmacological properties.

Inhibition of Carbonic Anhydrases

Research indicates that this compound and its derivatives are potent inhibitors of tumor-associated carbonic anhydrase isoforms, specifically CA IX and CA XII. These enzymes play critical roles in regulating pH within tumors, thereby facilitating tumor growth and metastasis.

  • Inhibition Potency : A study synthesized various pyridinium derivatives of 3-aminobenzenesulfonamide, demonstrating nanomolar potency against CA IX and CA XII. The binding affinity was attributed to interactions at the P1 hydrophobic site of the enzyme, which is crucial for effective inhibition .
  • Clinical Implications : Targeting CA IX and CA XII offers a promising therapeutic strategy for treating cancers where these isozymes are over-expressed. This approach could lead to the development of selective inhibitors that minimize side effects associated with traditional chemotherapy .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies:

  • Cytotoxicity Studies : In vitro assays using human colorectal tumor cell lines (HCT116) assessed the cytotoxic effects of this compound derivatives. The IC50 values were determined, indicating varying degrees of effectiveness compared to standard chemotherapeutics like doxorubicin. Some derivatives exhibited significant cytotoxicity, highlighting their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of metabolic pathways crucial for tumor cell survival and proliferation. The interaction with carbonic anhydrases alters the acid-base balance within the tumor microenvironment, potentially leading to reduced tumor growth .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (µM)Notes
This compoundCA IX0.5Potent inhibitor
Pyridinium Derivative ACA XII0.2Superior selectivity
DoxorubicinVarious0.1Standard chemotherapy agent

Case Studies

  • Tumor Microenvironment Modulation : A study demonstrated that treatment with this compound derivatives led to significant alterations in the tumor microenvironment, suggesting enhanced efficacy when combined with other therapeutic modalities such as immunotherapy .
  • Cardiovascular Effects : Some derivatives have shown promise in modulating cardiovascular parameters, indicating potential off-target effects that may be beneficial or detrimental depending on the context .

Propriétés

IUPAC Name

3-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFQPCBIZPXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384586
Record name 3-cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3118-68-1
Record name 3-cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ammonia in dioxane (0.5 M in dioxane; 50 mL; 25 mmol) was added a solution of 3-cyanobenzene-1-sulfonyl chloride (ABCR; 605 mg; 3 mmol) in dioxane (10 mL) and the mixture was allowed to stir at RT for 30 min. The solvent was removed in vacuo to give the title compound as a white solid (450 mg; 82%). 1H NMR: (DMSO-d6, 400 MHz) δ 8.25 (1H, t, J=1.7 Hz), 8.18-8.12 (2H, m), 7.85 (1H, t, J=7.9 Hz), 7.63 (2H, br s). LC/MS (Method C): 181 (M+H)+. HPLC (Method E) Rt 2.42 min (Purity: 99.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
605 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

NH4OH (22 mL, excess) can be added to a solution of 3-cyanobenzene-1-sulfonyl chloride (1.0 g, 4.97 mmol) in acetonitrile (22 mL) and the reaction stirred overnight at r.t. The reaction can be concentrated and the solid obtained washed with water to give 500 mg of product. The water phase can be extracted with AcOEt, dried with MgSO4 anh, filtered and evaporated to give 400 mg of product that can be combined with the solid obtained before (0.90 g, 99%).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Cyanobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzenesulfonamide
Customer
Q & A

Q1: Are there any synergistic effects observed when combining N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide with other anti-cancer agents?

A: While the provided research doesn't directly address synergistic effects for N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, a closely related compound, N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide, has been explored for its potential synergistic effects in cancer treatment. [] This research proposes a pharmaceutical composition combining the sulfonamide compound with substances known to have Epidermal Growth Factor (EGF) inhibitory activity, such as gefitinib, erlotinib, or cetuximab. [] This suggests that combining sulfonamide compounds with EGF inhibitors could potentially enhance anti-cancer effects, but further research is needed to confirm this hypothesis and explore the underlying mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.